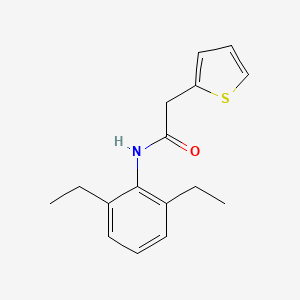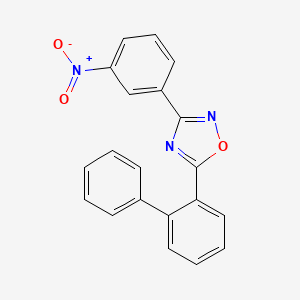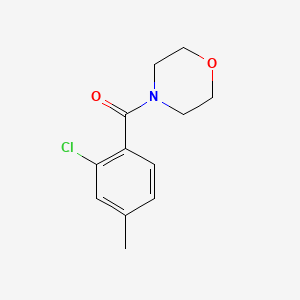![molecular formula C15H11N3O2S B5736121 N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide](/img/structure/B5736121.png)
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-3-phenylacrylamide, commonly known as FTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FTA is a heterocyclic compound that contains a thiadiazole ring and a furan ring. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
作用機序
The mechanism of action of FTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. FTA has been shown to inhibit the activity of histone deacetylases, which play a crucial role in gene expression. The compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, FTA has been shown to inhibit the activation of nuclear factor-kappa B, a transcription factor that plays a role in immune responses.
Biochemical and Physiological Effects
FTA has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. The compound has been shown to induce cell cycle arrest in cancer cells, leading to the inhibition of cell proliferation. FTA has also been shown to induce apoptosis in cancer cells through the activation of caspases. Additionally, FTA has been shown to modulate immune responses by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
実験室実験の利点と制限
FTA has several advantages for lab experiments, including its high purity and stability. The compound is also readily available and can be synthesized using various methods. However, FTA has some limitations, including its low solubility in water and its potential toxicity. Therefore, caution should be taken when handling the compound, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for the research on FTA. One potential direction is to investigate the compound's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to explore the compound's potential as a diagnostic tool for detecting cancer cells. Additionally, further research is needed to understand the compound's mechanism of action and to optimize its synthesis to improve its yield and purity. Finally, the potential environmental impact of FTA should be investigated, particularly its potential toxicity to non-target organisms.
合成法
FTA can be synthesized using various methods, including the reaction of 2-aminobenzonitrile with furfural in the presence of thionyl chloride, followed by the reaction with thiosemicarbazide. Another method involves the reaction of 2-(furan-2-yl)-1,3,4-thiadiazole with phenylacryloyl chloride in the presence of triethylamine. The synthesis of FTA has been optimized to improve the yield and purity of the compound.
科学的研究の応用
FTA has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, FTA has been shown to exhibit anticancer, antifungal, and anti-inflammatory activities. The compound has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In agriculture, FTA has been shown to exhibit insecticidal and herbicidal activities, making it a potential candidate for developing environmentally friendly pesticides. In material science, FTA has been used as a building block for constructing functional materials, such as fluorescent dyes and sensors.
特性
IUPAC Name |
(E)-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c19-13(9-8-11-5-2-1-3-6-11)16-15-18-17-14(21-15)12-7-4-10-20-12/h1-10H,(H,16,18,19)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXFCUQWDMFZIN-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NN=C(S2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B5736043.png)

![2-(2-nitrophenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5736053.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methylbenzamide](/img/structure/B5736059.png)



![methyl 5,5-dimethyl-2-({[(3-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5736092.png)
![2-butyl-3-[(4-ethoxybenzylidene)amino]-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5736107.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(2-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5736124.png)
![2-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5736139.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methylbenzamide](/img/structure/B5736147.png)
